molecular formula C23H20O3 B1676419 Methoxy-X04 CAS No. 863918-78-9

Methoxy-X04

Cat. No. B1676419
CAS RN: 863918-78-9
M. Wt: 344.4 g/mol
InChI Key: FGYNZFHVGOFCMD-KHVHPYDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy-X04 is a blood-brain barrier permeable amyloid β fluorescent marker . It is a blue fluorophore and a derivative of Congo Red and Chrysamine G . It selectively binds fibrillar β-sheet deposits with high affinity (K i = 26.8 nM) and is capable of detecting plaques, tangles, and cerebrovascular amyloid in vivo .


Synthesis Analysis

Methoxy-X04 is a derivative of Congo Red and Chrysamine-G . It contains no acid groups, making it smaller and much more lipophilic than Congo Red or Chrysamine-G . It retains in vitro binding affinity for amyloid β (Aβ) fibrils (K i = 26.8 nM) very similar to that of Chrysamine-G .


Molecular Structure Analysis

The molecular formula of Methoxy-X04 is C23H20O3 . Its molecular weight is 344.41 . The SMILES representation of Methoxy-X04 is COc2cc (cc (/C=C/c1ccc (O)cc1)c2)/C=C/c3ccc (O)cc3 .


Chemical Reactions Analysis

Methoxy-X04 is a fluorescent dye that crosses the blood-brain barrier and selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains in vitro binding affinity for amyloid b (Ab) fibrils (Ki= 26.8 nM) .


Physical And Chemical Properties Analysis

Methoxy-X04 is soluble in DMSO to 100 mM and in ethanol to 20 mM . It is a solid at room temperature .

Scientific Research Applications

Alzheimer’s Disease Diagnosis

Methoxy-X04 is utilized as a diagnostic tool for Alzheimer’s disease (AD). It serves as a fluorescent ligand designed to target neurofibrillary tangles, which are a hallmark of AD. The derivative BSC4090 has shown potential in distinguishing between prodromal and early stages of AD from bioptic olfactory mucosa . This application is crucial for early intervention and treatment of AD.

Detection of Tau Pathology

The compound has been tested for its ability to bind to fibrillar and pre-fibrillar forms of tau protein, which is significant in AD pathology . Methoxy-X04’s binding properties make it a candidate for detecting tau pathology in the early stages of AD, which can be pivotal for understanding the progression of the disease.

In Vivo Imaging of Amyloid Plaques

Methoxy-X04 is a blood-brain barrier penetrant probe used for in vivo imaging. It is particularly effective in the detection and quantification of amyloid β (Aβ) plaques and tangles, providing high-resolution fluorescent imaging on individual plaques in live animals through 2-photon microscopy .

Olfactory Epithelia Biomarker

Research indicates that olfactory impairment is an early sign of many neurodegenerative disorders, including AD. Methoxy-X04’s ability to detect tau pathology in olfactory epithelia makes it a valuable biomarker for early disease stages .

Microglia Labeling in Neuroinflammation

Methoxy-X04 co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia. This application is significant for studying neuroinflammation and the role of microglia in AD, as it labels distinct plaque-associated microglia populations .

Cerebrovascular Amyloid Quantification

The compound is also used for the quantification of cerebrovascular amyloid, which is associated with cerebral amyloid angiopathy, a condition linked to AD and other neurodegenerative diseases .

Safety And Hazards

Methoxy-X04 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment . It is recommended to store Methoxy-X04 at +4°C .

Future Directions

Methoxy-X04 has shown promise in the detection and quantification of plaques, tangles, and cerebrovascular amyloid in Alzheimer’s disease research . Its ability to cross the blood-brain barrier and selectively bind to beta-pleated sheets found in dense core amyloid Aβ plaques makes it a valuable tool in neuroscience research .

properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYNZFHVGOFCMD-KHVHPYDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy-X04

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methoxy-X04
Reactant of Route 2
Reactant of Route 2
Methoxy-X04
Reactant of Route 3
Methoxy-X04
Reactant of Route 4
Methoxy-X04
Reactant of Route 5
Reactant of Route 5
Methoxy-X04
Reactant of Route 6
Reactant of Route 6
Methoxy-X04

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.